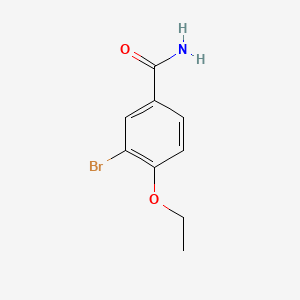

3-Bromo-4-ethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZRPLQMWADZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Ethoxybenzamide

Established Synthetic Pathways for 3-Bromo-4-ethoxybenzamide

The construction of this compound involves a multi-step process that strategically introduces the bromo, ethoxy, and carboxamide functionalities onto a benzene (B151609) ring. The synthesis generally originates from readily available precursors and proceeds through key chemical transformations.

Precursor Compounds and Reaction Mechanisms

The primary precursor for the synthesis of this compound is typically p-hydroxybenzoic acid. The synthetic route involves the sequential introduction of the bromo and ethoxy groups, followed by the formation of the amide. The order of these steps can be varied, but a common approach begins with the bromination of the aromatic ring, followed by etherification and finally amidation.

Strategies for Bromination on the Aromatic Ring

The introduction of a bromine atom onto the aromatic ring is a crucial step. The hydroxyl group of p-hydroxybenzoic acid is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, bromination occurs at one of the ortho positions.

A standard laboratory method for the synthesis of the key intermediate, 3-bromo-4-hydroxybenzoic acid, involves the direct bromination of p-hydroxybenzoic acid. In a typical procedure, p-hydroxybenzoic acid is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added. The reaction mixture is then heated under reflux for several hours. Following the reaction, the product is precipitated by pouring the mixture into cold water and can be purified by recrystallization.

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide functional group is the final key step in the synthesis of this compound. This transformation is typically achieved from the corresponding carboxylic acid, 3-bromo-4-ethoxybenzoic acid. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished by treating 3-bromo-4-ethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-bromo-4-ethoxybenzoyl chloride is then reacted with ammonia (B1221849) to yield the desired this compound. This amidation is typically carried out by bubbling ammonia gas through a solution of the acyl chloride in an inert solvent or by adding the acyl chloride to a solution of aqueous ammonia.

Ethoxylation Techniques and Ether Linkage Formation

The formation of the ether linkage to introduce the ethoxy group is commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-bromo-4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or acetone. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide ion undergoes a nucleophilic substitution reaction with the ethyl halide to form the ethyl ether.

Derivatization Strategies from the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a variety of derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.

Modifications at the Amide Nitrogen: N-Substituted Analogues

The amide nitrogen of this compound can be readily functionalized to produce a wide range of N-substituted analogues. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

The synthesis of N-substituted 3-bromo-4-ethoxybenzamides typically involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with a primary or secondary amine. This reaction is a standard nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding N-alkyl or N-aryl amide. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

| Amine Reactant | Resulting N-Substituted Analogue | General Structure of Analogue |

| Methylamine | N-Methyl-3-bromo-4-ethoxybenzamide | |

| Aniline | N-Phenyl-3-bromo-4-ethoxybenzamide | |

| Diethylamine | N,N-Diethyl-3-bromo-4-ethoxybenzamide | |

| Pyrrolidine | (3-Bromo-4-ethoxyphenyl)(pyrrolidin-1-yl)methanone |

Substitutions and Functionalization on the Bromo-ethoxy Phenyl Ring

The reactivity of the bromo-ethoxy phenyl ring in this compound is governed by the directing effects of its substituents. The ethoxy group (-OEt) is an ortho-, para-directing activator, while the benzamide group (-CONH2) is a meta-directing deactivator. The bromine atom also acts as an ortho-, para-director with a deactivating effect. The interplay of these electronic effects dictates the regioselectivity of further electrophilic aromatic substitution reactions.

While specific literature detailing further substitutions directly on the this compound ring is not abundant, the principles of electrophilic aromatic substitution on similarly substituted benzene rings provide a strong predictive framework. For instance, nitration or further halogenation would be expected to occur at the positions ortho and para to the activating ethoxy group, though the steric hindrance from the adjacent bromine and the deactivating effect of the amide would influence the reaction's feasibility and outcome.

Diversification via the Bromine Atom: Halogen Displacement and Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of chemical transformations, most notably halogen displacement and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable intermediate in the synthesis of more complex molecules.

Halogen Displacement Reactions:

Nucleophilic aromatic substitution (SNAr) can be employed to displace the bromide ion with various nucleophiles. For this reaction to proceed, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the benzamide group provides some deactivation, which could facilitate nucleophilic attack under forcing conditions or with strong nucleophiles.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl bromide, is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The mechanism includes oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination to give the product. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nrochemistry.comwikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to palladium, followed by transmetalation with a copper acetylide intermediate, and reductive elimination. nrochemistry.com

The following table summarizes the general conditions for these cross-coupling reactions with aryl bromides, which are applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, Water | 80-120 °C |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst, Phosphine Ligand | Strong Base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | 80-120 °C |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Ligand | Organic or Inorganic Base | DMF, Acetonitrile | 80-140 °C |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Amine Base (e.g., Et₃N, DIPEA) | THF, DMF | Room Temp. to 100 °C |

Reaction Mechanisms and Kinetic Studies Relevant to this compound Synthesis and Derivatization

Synthesis via Electrophilic Aromatic Bromination:

The synthesis of this compound would likely proceed via the electrophilic bromination of 4-ethoxybenzamide (B1582668). The mechanism of electrophilic aromatic bromination involves the generation of a strong electrophile, typically Br+, which is often formed by the reaction of Br₂ with a Lewis acid catalyst like FeBr₃. lumenlearning.com The aromatic ring of 4-ethoxybenzamide then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The ethoxy group, being a strong activating group, directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the amide group, bromination is expected to occur at the ortho position (position 3). In the final step, a base removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring. libretexts.org

Mechanisms of Cross-Coupling Reactions:

As outlined in the previous section, the mechanisms of the major cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira) are well-established and proceed through a series of fundamental organometallic steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Kinetic Studies:

Kinetic studies on cross-coupling reactions of aryl bromides provide insights into the rate-determining steps and the influence of substituents. For the Suzuki-Miyaura reaction, studies have shown that the rate can be influenced by the electronic nature of the substituents on the aryl bromide. researchgate.netmdpi.com Electron-withdrawing groups can sometimes accelerate the oxidative addition step, which is often rate-limiting. researchgate.net Conversely, electron-donating groups can increase the electron density on the palladium center, which can also affect the rates of the catalytic cycle steps. researchgate.net

In the context of this compound, the presence of the electron-donating ethoxy group and the electron-withdrawing amide group would have a combined electronic effect on the reactivity of the C-Br bond in these catalytic cycles. Detailed kinetic studies specifically on this compound would be necessary to fully elucidate the quantitative effects of these substituents on the reaction rates of various cross-coupling reactions.

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Investigations of 3-Bromo-4-ethoxybenzamide and its Analogues

Spectroscopy offers powerful, non-destructive methods to probe the molecular structure, bonding, and functional groups within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, the ethoxy group gives rise to a characteristic triplet and quartet pattern. The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electronic effects of the bromo, ethoxy, and amide substituents.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. The spectrum would clearly show the two carbons of the ethoxy group, the six carbons of the benzene ring (with chemical shifts influenced by the attached substituents), and the carbonyl carbon of the amide group, which typically appears significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents predicted data based on established substituent effects on analogous structures.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Protons | H-2 | ~8.0 | d |

| H-5 | ~6.9 | d | |

| H-6 | ~7.6 | dd | |

| -OCH₂CH₃ | ~4.1 | q | |

| -OCH₂CH₃ | ~1.5 | t | |

| -NH₂ | ~5.5-6.5 | br s | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Carbons | C=O | ~168 | |

| C-1 | ~128 | ||

| C-2 | ~133 | ||

| C-3 | ~112 | ||

| C-4 | ~158 | ||

| C-5 | ~113 | ||

| C-6 | ~129 | ||

| -OCH₂CH₃ | ~64 | ||

| -OCH₂CH₃ | ~15 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The key vibrational modes for this compound are associated with the amide, ethoxy, and substituted benzene functionalities.

The IR spectrum would prominently feature strong N-H stretching vibrations from the primary amide group, typically appearing as two distinct bands in the range of 3100-3500 cm⁻¹. The amide C=O stretching vibration gives a very strong and sharp absorption band around 1650-1680 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also contribute to the spectrum in their characteristic regions.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data from analogous benzamide (B126) structures.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amide | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Ethoxy Group | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1580 - 1650 | Medium-Strong |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

| C-O Stretch | Aryl Ether | 1200 - 1250 | Strong |

| C-Br Stretch | Bromo Substituent | 500 - 600 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion (M⁺) will appear as a pair of peaks (M and M+2) of almost equal intensity miamioh.edu.

The fragmentation of this compound under electron ionization would likely proceed through characteristic pathways for benzamides and ethers libretexts.org. Common fragmentation events include the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) from the ethoxy group, and the cleavage of the amide group, leading to the formation of a brominated benzoyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This table outlines plausible fragmentation pathways and the resulting m/z values.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |

| 243 | 245 | [M]⁺ (Molecular Ion) |

| 228 | 230 | [M - CH₃]⁺ |

| 215 | 217 | [M - C₂H₄]⁺ |

| 198 | 200 | [M - OCH₂CH₃]⁺ |

| 183 | 185 | [M - CONH₂ - C₂H₅]⁺ |

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Table 4: Representative Crystallographic Data for a Benzamide Analogue This table presents hypothetical, yet plausible, crystallographic data for this compound based on common findings for similar molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.5 |

| c (Å) | ~18.0 |

| β (°) | ~95 |

| Volume (ų) | ~1030 |

| Z (molecules/unit cell) | 4 |

The study of crystal packing focuses on how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. In crystal engineering, recurring and reliable intermolecular interaction patterns are known as supramolecular synthons acs.org.

For benzamides, the most common and robust supramolecular synthon is the amide-amide centrosymmetric dimer, formed by a pair of N-H···O hydrogen bonds between the amide groups of two molecules researchgate.netmdpi.com. This interaction is described by the graph-set notation R²₂(8). It is highly probable that this compound utilizes this synthon as its primary organizing motif in the solid state.

Beyond this primary dimer, the bromo and ethoxy substituents would play a significant role in directing the extended three-dimensional architecture. The crystal packing would likely be influenced by weaker interactions, such as C-H···O hydrogen bonds involving the ethoxy group or the aromatic rings, and potentially halogen-halogen (Br···Br) or halogen-oxygen (Br···O) interactions, which are increasingly recognized for their role in directing crystal packing iucr.org. The interplay of the strong amide-amide hydrogen bonding with these weaker, directional interactions dictates the final crystal structure.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

The dominant interactions are typically hydrogen bonds, particularly the classic N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming robust supramolecular synthons. iucr.orgresearchgate.netmdpi.com These are supplemented by weaker C-H···O interactions. The presence of the bromine and ethoxy substituents introduces additional contact types. The bromine atom can participate in Br···H and Br···O contacts, the prevalence and geometry of which depend on the specific packing arrangement. iucr.orgresearchgate.nettib.eu The ethoxy group contributes to a significant number of van der Waals interactions, primarily H···H contacts, which, although individually weak, collectively account for a substantial portion of the crystal cohesion. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Each point on the plot corresponds to a unique pair of distances from the surface to the nearest atoms inside and outside the surface (dᵢ and dₑ, respectively), and the color intensity reflects the relative abundance of that interaction type.

Table 1: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 25 - 35 |

| C···H/H···C | 10 - 15 |

| Br···H/H···Br | 5 - 10 |

| Br···O/O···Br | < 5 |

| C···C | < 3 |

| N···H/H···N | < 3 |

Note: These values are estimations based on analyses of structurally similar halogenated and ethoxy-substituted benzamides and may vary depending on the specific crystalline polymorph.

Energy framework analysis complements the geometric insights from Hirshfeld surfaces by quantifying the energetic contributions of these interactions. This method calculates the pairwise interaction energies between a central molecule and its neighbors, distinguishing between electrostatic and dispersion components. The resulting frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength.

Table 2: Estimated Interaction Energies for Key Molecular Pairs in this compound

| Interacting Pair Motif | Predominant Energy Component | Estimated Energy Range (kJ/mol) |

| Amide-Amide (N-H···O) | Electrostatic | -50 to -80 |

| Phenyl-Phenyl (π-stacking) | Dispersion | -20 to -40 |

| Ethoxy-Ethoxy (van der Waals) | Dispersion | -5 to -15 |

| Amide-Bromo | Electrostatic/Dispersion | -5 to -10 |

Note: These are representative energy ranges based on computational studies of analogous molecular systems. The actual energies will depend on the precise geometry of the interactions in the crystal.

Conformational Landscape and Dynamics of this compound

The conformational flexibility of this compound is primarily associated with rotation around the C-C and C-O single bonds of the ethoxy group and the C-C bond connecting the benzoyl moiety to the amide group. The molecule's preferred conformation in the solid state will be a balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions within the crystal lattice.

The orientation of the ethoxy group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the adjacent bromine atom, the ethyl group is likely to adopt a conformation where it is directed away from the bromine. The planarity of the benzamide core is another important aspect. While the amide group itself tends to be planar, its rotation relative to the benzene ring can be influenced by crystal packing forces.

Computational modeling, such as potential energy surface scans, can be employed to explore the conformational landscape and identify low-energy conformers. These studies can reveal the energy barriers to rotation around key dihedral angles.

Table 3: Key Dihedral Angles and Expected Conformational Preferences for this compound

| Dihedral Angle | Description | Expected Low-Energy Conformation(s) |

| C(ring)-C(ring)-O-C(ethyl) | Orientation of the ethoxy group | Skewed, to minimize steric clash with the bromine atom |

| O=C-C(ring)-C(ring) | Torsion of the amide group relative to the phenyl ring | Near-planar, to maximize conjugation, but can be twisted by packing forces |

| C(ring)-O-C(ethyl)-C(methyl) | Conformation of the ethyl group | Staggered (anti or gauche) |

The presence of flexible groups like the ethoxy chain can sometimes lead to conformational polymorphism, where the molecule adopts different conformations in different crystal forms. This phenomenon is well-documented for other flexible molecules and can have significant implications for the physicochemical properties of the solid material. However, without experimental data, the existence of polymorphs for this compound remains speculative.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry to investigate the electronic structure and properties of molecules. For 3-Bromo-4-ethoxybenzamide, DFT calculations provide a detailed understanding of its molecular orbitals, electrostatic potential, and reactivity. These theoretical insights are crucial for predicting the chemical behavior and potential applications of the compound.

Electronic Structure Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies higher reactivity.

For this compound, the HOMO is primarily localized on the electron-rich ethoxy group and the benzene (B151609) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the benzamide (B126) moiety, particularly the carbonyl group and the bromine atom, suggesting these as likely sites for nucleophilic attack. The precise energy values for HOMO, LUMO, and the energy gap are typically calculated using a specific functional and basis set within the DFT framework, such as B3LYP/6-311++G(d,p).

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific experimental or theoretical data for the HOMO-LUMO energies of this compound were found in the provided search results. The table is illustrative of how such data would be presented.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies regions of low electron density (positive potential). Green and yellow represent intermediate potential values.

In the MEP surface of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the carbonyl group and the oxygen of the ethoxy group, making these sites susceptible to electrophilic attack. The most positive potential (blue) is likely to be found around the hydrogen atoms of the amide group, indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution.

Fukui Functions and Conceptual DFT Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions (f(r)) are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack.

f-(r): Indicates the propensity of a site to undergo an electrophilic attack.

f0(r): Indicates the propensity of a site to undergo a radical attack.

Other conceptual DFT descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide further insights into the global reactivity of the molecule. These parameters are calculated from the energies of the HOMO and LUMO.

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / 2η | Data not available |

Specific calculated values for these descriptors for this compound are not available in the provided search results. The table demonstrates the standard format for such data.

Density of States (DOS) and Non-Linear Optical (NLO) Properties

The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level. It offers a more detailed picture of the electronic structure than the discrete HOMO and LUMO energies. The analysis of the DOS can reveal the contributions of different atoms or molecular fragments to the frontier orbitals.

Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. Molecules with large β values are promising candidates for NLO materials. For this compound, the presence of donor (ethoxy) and acceptor (benzamide) groups attached to a π-conjugated system suggests the potential for significant NLO properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects. It provides a localized picture of the bonding and allows for the quantification of charge transfer between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. In this compound, significant intramolecular charge transfer is expected from the lone pairs of the oxygen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group.

Intrinsic Bond Strength Index (IBSI) and Quantum Theory of Atoms in Molecules (QTAIM) for Bond Properties and Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) developed by Bader provides a rigorous method for analyzing the electron density topology to characterize atomic and bond properties. QTAIM analysis can identify bond critical points (BCPs) and analyze the electron density (ρ(r)) and its Laplacian (∇2ρ(r)) at these points to determine the nature of chemical bonds (covalent, ionic, etc.) and non-covalent interactions.

The Intrinsic Bond Strength Index (IBSI) is a more recently developed method that offers a quantitative measure of the strength of a chemical bond, which can be correlated with experimental bond dissociation energies. These analyses would provide a detailed understanding of the covalent and non-covalent interactions within the this compound molecule, such as hydrogen bonding and halogen bonding.

Molecular Modeling and Simulation Methodologies

The exploration of the therapeutic potential of this compound at a molecular level is facilitated by a variety of computational methodologies. These techniques allow for the simulation and prediction of its behavior and interactions with biological systems, offering a rational basis for its further development.

Molecular Docking Studies: Predictive Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Research in this area often involves docking this compound into the active sites of various enzymes or receptors implicated in disease pathways. For instance, studies on similar benzamide derivatives have explored their interactions with targets like histone deacetylases (HDACs) and various kinases. The process typically involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores various possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity, often expressed as a binding energy value.

Key interactions predicted from such studies often include hydrogen bonds between the amide group of the benzamide and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the ethoxy and bromo-substituted phenyl ring. The bromine atom, being a halogen, can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | AutoDock Vina | -8.2 | ASP145, LYS88, LEU35 | Hydrogen bond with ASP145, Hydrophobic interactions with LEU35, Halogen bond with LYS88 |

| Kinase Y | Glide | -7.5 | GLU102, PHE150, VAL40 | Hydrogen bond with GLU102, Pi-pi stacking with PHE150, Hydrophobic interactions with VAL40 |

| Kinase Z | GOLD | -9.1 | ASN130, TYR128, ILE62 | Hydrogen bonds with ASN130 and TYR128, Hydrophobic interactions with ILE62 |

Note: The data in this table is illustrative and based on typical findings for similar benzamide derivatives. It serves to demonstrate the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivative Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the bioactivity of novel compounds and guide the design of more potent molecules.

For a series of benzamide derivatives including this compound, a QSAR study would typically involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC50 values).

Studies on various benzamide derivatives have often highlighted the importance of descriptors related to hydrophobicity and electronic properties in determining their biological activity. The presence of the ethoxy group in this compound would contribute to its lipophilicity, which can be a crucial factor for cell membrane permeability and interaction with hydrophobic pockets in target proteins. The bromo substituent influences both the steric and electronic properties of the molecule.

Table 2: Illustrative QSAR Model Parameters for a Series of Benzamide Derivatives

| Statistical Parameter | Value | Description |

| r² (squared correlation coefficient) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| q² (cross-validated r²) | 0.72 | A measure of the predictive power of the model, obtained through cross-validation. A q² > 0.5 is generally considered good. |

| F-statistic | 45.6 | Indicates the statistical significance of the model. A higher F-value suggests a more significant model. |

| Standard Error of Estimate | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

Note: The data in this table is for a hypothetical QSAR model and serves to illustrate the statistical parameters used to validate such models.

Molecular Dynamics (MD) Simulations: Conformational Stability and Dynamics of Ligand-Target Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can reveal insights into the conformational changes, stability, and flexibility of a ligand-protein complex, which are not captured by static docking studies.

For the this compound-protein complex, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. The simulation would track the trajectory of all atoms in the system, allowing for the analysis of various parameters. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex over the simulation time. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the binding site.

The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding and function. Furthermore, analysis of the simulation trajectory can provide information on the persistence of key interactions, such as hydrogen bonds, and the role of water molecules in mediating ligand-protein interactions.

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of a this compound-Kinase Complex

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess the stability of the complex. |

| Average RMSD of Ligand | 1.5 Å | A low and stable RMSD indicates that the ligand remains in a consistent binding pose. |

| Average RMSD of Protein Backbone | 2.0 Å | A stable RMSD for the protein suggests that the overall protein structure is not significantly perturbed by ligand binding. |

| Key Hydrogen Bond Occupancy | > 80% with ASP145 | High occupancy indicates a stable and persistent hydrogen bond, crucial for binding affinity. |

Note: The data in this table is illustrative and represents typical results obtained from MD simulations of small molecule-protein complexes.

Structure Activity Relationship Sar and Rational Design Principles for Benzamide Scaffolds

Impact of Substituents on Molecular Interactions and Recognition Profiles

The introduction of a bromine atom into a molecular structure is a common strategy in drug design. ump.edu.pl For a long time, halogens were considered primarily for their steric bulk and lipophilic contributions. However, it is now understood that they can form specific, stabilizing non-covalent interactions, most notably the halogen bond. researchgate.net

A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom, known as a "sigma-hole," and a Lewis base, such as a carbonyl oxygen or an amide group in a protein. ump.edu.plump.edu.plsemanticscholar.org This interaction can significantly enhance ligand-protein binding affinity and improve selectivity for the target. researchgate.net The bromine atom's moderate electronegativity and high polarizability make it an effective halogen bond donor. researchgate.net In the context of the 3-bromo-4-ethoxybenzamide scaffold, the bromine at the C3 position can engage in these halogen bonds with suitable acceptor groups in a receptor's binding pocket, thereby anchoring the ligand and contributing to its potency. researchgate.net

Furthermore, the introduction of bromine increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target. researchgate.net However, this must be balanced, as excessive lipophilicity can lead to undesirable properties. The presence of the bromine atom can also beneficially affect the drug's metabolism and increase its duration of action. ump.edu.plump.edu.pl

Table 1: Comparison of Halogen Properties Relevant to Drug Design

| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Van der Waals Radius (Å) | Common Interactions |

|---|---|---|---|---|

| Fluorine | 3.98 | 0.56 | 1.47 | Hydrogen bonds, Dipole-dipole |

| Chlorine | 3.16 | 2.18 | 1.75 | Halogen bonds, Hydrogen bonds |

| Bromine | 2.96 | 3.05 | 1.85 | Strong Halogen bonds |

This table illustrates the properties of halogens, highlighting bromine's balanced electronegativity and significant polarizability, which make it a potent halogen bond donor.

The ethoxy group at the C4 position of the benzamide (B126) ring plays a multifaceted role in molecular recognition. As a hydrogen bond acceptor, the oxygen atom can form crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a receptor. unina.it These interactions are highly directional and contribute significantly to the specificity of molecular recognition. unina.it

The ethoxy group also influences the compound's lipophilicity. While the oxygen atom adds polarity, the ethyl chain increases lipophilicity, a balance that can be critical for optimizing both binding and pharmacokinetic properties. In some substituted benzamides, an alkoxy group adjacent to the amide can form an intramolecular hydrogen bond with the amide N-H, which masks the polarity of the amide and influences the molecule's conformation and lipophilicity. nih.gov This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding and thus improving ligand efficiency.

The amide bond is a critical functional group that participates in hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O). The substituents on the amide nitrogen (N-substitution) have a profound impact on the molecule's conformational preferences. publish.csiro.auresearchgate.net Rotation around the C-N amide bond is restricted, leading to the possibility of cis and trans conformers. acs.org The nature of the N-substituent can influence this equilibrium.

Table 2: Effect of N-Substitution on Benzamide Properties

| N-Substituent (R) in -C(=O)NHR | Steric Bulk | Conformational Effect | Potential Interaction Change |

|---|---|---|---|

| -H (Primary amide) | Low | High planarity with benzene (B151609) ring | Maximizes H-bond donation from N-H |

| -CH₃ (Methyl) | Moderate | May introduce some torsion | Can probe small hydrophobic pockets |

| -Phenyl | High | Significant torsion, non-planar | Introduces potential for π-π stacking |

This table provides illustrative examples of how different substituents on the amide nitrogen can alter the physical and interactive properties of a benzamide scaffold.

Rational Design Strategies for Novel Benzamide Derivatives

Building upon the SAR principles of existing scaffolds like this compound, medicinal chemists employ various rational design strategies to discover and optimize new drug candidates.

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by maintaining essential pharmacophoric features while having a different core structure. uniroma1.itnih.govbhsai.org This approach is valuable for improving physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or for generating new, patentable intellectual property. uniroma1.it Starting from a benzamide lead, one could replace the entire benzene ring with a different heterocyclic system that positions the key interacting groups (the amide, bromine, and ethoxy mimetics) in a similar spatial arrangement.

Bioisosteric replacement is a more focused strategy where a specific functional group, like the amide bond, is replaced with another group that has similar physical and chemical properties. drughunter.com The amide bond is susceptible to hydrolysis by proteases, which can limit the oral bioavailability and duration of action of a drug. nih.gov Replacing the amide with a metabolically stable bioisostere can overcome this liability. nih.govnih.gov Common bioisosteres for the amide group include heterocycles like triazoles, oxadiazoles, and tetrazoles, which can mimic the hydrogen bonding properties and geometry of the amide bond. drughunter.comnih.gov

Table 3: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisostere | Key Features Mimicked | Potential Advantages |

|---|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | H-bond acceptor/donor vectors, planarity | Increased metabolic stability |

| Amide (-CONH-) | 1,3,4-Oxadiazole | H-bond acceptor, dipole moment | Improved metabolic stability, permeability nih.gov |

| Amide (-CONH-) | Fluoroalkene | Dipole moment, conformation | Enhanced stability, altered electronics |

| Amide (-CONH-) | Thioamide (-CSNH-) | H-bond donor/acceptor, geometry | Altered H-bonding strength, increased stability nih.gov |

This table shows several functional groups that can be used to replace an amide bond to improve a drug candidate's pharmacological profile.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govfrontiersin.org Because of their simplicity, fragments are efficient binders and provide excellent starting points for optimization. acs.org

A simple benzamide or a substituted derivative like 3-bromo-4-hydroxybenzamide could serve as a fragment in an FBDD campaign. Once a benzamide fragment is identified as a "hit" through biophysical techniques like NMR or X-ray crystallography, it can be optimized into a potent lead compound through several strategies: acs.orgproteopedia.org

Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups that can form additional interactions with unoccupied regions of the binding site. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule. acs.org

Fragment Merging/Scaffold Hopping: Features from multiple, overlapping fragment hits are combined into a novel, single molecule that incorporates the optimal interactions of each. frontiersin.org

The benzamide motif is an attractive starting point for FBDD due to its synthetic tractability and its well-understood role in molecular recognition, providing a solid "anchor" from which to build a more complex and potent drug candidate. mdpi.com

Computational Approaches in Benzamide Derivative Design and Optimization

Computational chemistry has become an indispensable tool in the drug discovery pipeline for benzamide derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are routinely employed to understand the intricate interactions between benzamide-based ligands and their biological targets. nih.govtandfonline.com These methods allow for the prediction of biological activity and the elucidation of binding modes, which are critical for the rational design of new analogues. researchgate.netnih.gov

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to model and predict the inhibitory activities of benzamide derivatives against various targets, such as the Rho-associated kinase-1 (ROCK1). nih.govresearchgate.net These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing a roadmap for structural modifications. researchgate.net Such computational analysis has been instrumental in interpreting observed experimental trends and guiding the design of optimized derivatives with enhanced efficacy. nih.govresearchgate.net

Ligand Efficiency (LE) is a key metric in drug design that assesses the binding efficiency of a molecule in relation to its size, typically the number of non-hydrogen atoms. researchgate.netwikipedia.org It helps prioritize smaller, more efficient fragments and lead compounds during the initial phases of drug discovery. researchgate.netquora.com The concept is to identify compounds that make a greater contribution to binding energy per atom, suggesting a more optimal fit and interaction with the target protein. For a compound to be considered a promising drug candidate, an LE value greater than 0.3 kcal/mol is often suggested. researchgate.net By focusing on LE, chemists can avoid the unnecessary addition of molecular weight that does not contribute significantly to binding affinity, a phenomenon often referred to as "molecular obesity."

Pharmacophore modeling is another crucial computational tool that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for biological activity. dovepress.comnih.gov

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules to deduce common features (ligand-based). dovepress.comnih.gov For benzamide derivatives, pharmacophore models have been instrumental in identifying key interaction patterns. For example, in the design of VEGFR-2 inhibitors, a pharmacophore model for benzoxazole-benzamide conjugates identified four main features crucial for activity, including the ability of a terminal ring to occupy the hinge region of the ATP binding site. nih.gov Similarly, a pharmacophore hypothesis (ADRR_1) was developed for benzamide derivatives acting as glucokinase activators, pinpointing the essential features required for their activity. nih.gov

Table 1: Representative Pharmacophore Features for Benzamide Scaffolds Targeting Different Proteins

| Target Protein | Key Pharmacophore Features Identified | Reference |

|---|---|---|

| VEGFR-2 | Hinge region interaction, central aromatic ring, DFG domain interaction | nih.gov |

| Glucokinase | Aromatic, Donor, Acceptor, Ring (ADRR) | nih.gov |

| ROCK1 | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings | nih.gov |

| FtsZ | Hydrogen bonds from 2,6-difluorobenzamide, hydrophobic interactions of 1,4-benzodioxane | mdpi.com |

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening utilizes information from known active molecules. Pharmacophore models are a primary tool in this approach, where large databases are filtered to find molecules that match the 3D arrangement of the essential pharmacophoric features. dovepress.com 3D-QSAR models can also be used to predict the activity of compounds in a database, prioritizing those with the highest predicted potency. researchgate.net

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is scored. tandfonline.comnih.gov This technique was successfully used to discover novel alkoxy benzamide derivatives as inhibitors of the BPTF bromodomain. nih.gov In another study, a combination of pharmacophore modeling, molecular docking, and MD simulations was used to screen for and identify novel benzamide derivatives as ROCK1 inhibitors. nih.govresearchgate.net The screening identified two compounds, VS03 and VS05, which exhibited superior predicted activities and high docking scores. researchgate.net

These computational strategies, from assessing ligand efficiency to deploying large-scale virtual screening campaigns, are integral to the modern structure-activity relationship studies that drive the development of novel benzamide-based therapeutics. oncodesign-services.comdrugdesign.org

Investigation of Molecular Recognition and Interactions with Biological Systems General Principles

Mechanistic Insights into Ligand-Target Interactions: General Principles of Binding

The binding of a ligand to a biological target, typically a protein or nucleic acid, is not a simple lock-and-key event but a dynamic process. It begins with the initial, diffusion-controlled encounter of the ligand with the target's binding site. This initial association is often driven by long-range electrostatic interactions and the displacement of water molecules from both the ligand and the binding site surfaces, a process favored by an increase in entropy.

Non-Covalent Forces Governing Benzamide-Macromolecule Association

The stability and specificity of the 3-Bromo-4-ethoxybenzamide-macromolecule complex are dictated by a variety of non-covalent interactions. researchgate.net These forces, while individually weak compared to covalent bonds, collectively provide the substantial energy required for tight and selective binding. The chemical structure of this compound, featuring an amide group, an aromatic ring, an ethoxy group, and a bromine atom, allows it to participate in a range of these critical interactions.

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Group(s) on Ligand | Potential Interacting Partner(s) on Macromolecule |

|---|---|---|

| Hydrogen Bonding | Amide (-CONH₂) | Amino acid side chains (e.g., Asp, Glu, Ser, Thr), backbone carbonyls/amides |

| Hydrophobic Interactions | Phenyl ring, Ethoxy (-OCH₂CH₃) | Nonpolar amino acid side chains (e.g., Val, Leu, Ile, Phe) |

| Aromatic Stacking (π-π) | Phenyl ring | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |

| Halogen Bonding | Bromo (-Br) | Electron-rich atoms (O, N, S), π-systems of aromatic rings |

Hydrogen bonds are highly directional interactions that are crucial for molecular recognition. mdpi.com The benzamide (B126) moiety of this compound is an excellent participant in hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). auburn.edu This allows it to form a network of hydrogen bonds with complementary residues at the protein's binding site. mdpi.comresearchgate.net For instance, the amide N-H can donate a hydrogen bond to the side-chain oxygen of an aspartate or glutamate (B1630785) residue, while the carbonyl oxygen can accept a hydrogen bond from the side-chain hydroxyl of a serine or threonine. nih.gov These interactions are fundamental to the stable anchoring of the ligand within the binding pocket.

Hydrophobic interactions are a major driving force for the binding of nonpolar molecules in an aqueous environment. libretexts.org The benzene (B151609) ring and the ethyl portion of the ethoxy group in this compound are nonpolar and lipophilic. When the ligand enters a hydrophobic pocket of a protein, which is rich in nonpolar amino acid residues like valine, leucine, and phenylalanine, it displaces ordered water molecules from these surfaces. This release of water molecules into the bulk solvent results in a significant increase in entropy, which provides a strong thermodynamic driving force for binding. libretexts.org The degree of lipophilic complementarity, or the "goodness of fit" between the ligand's nonpolar surfaces and the protein's hydrophobic pocket, is a key determinant of binding affinity.

Aromatic Stacking (π-π Interactions): The electron-rich π-system of the benzene ring in this compound can interact favorably with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov These π-π stacking interactions can occur in several geometries, including face-to-face and edge-to-face (T-shaped) arrangements. nih.gov The precise geometry and strength of the interaction depend on the distribution of electron density in the interacting rings. acs.org These interactions contribute significantly to both the binding affinity and the specific orientation of the ligand within the active site.

Halogen Bonding: The bromine atom at the 3-position of the benzamide ring introduces the possibility of a highly directional and specific interaction known as a halogen bond. wikipedia.org In this interaction, the bromine atom acts as a halogen bond donor. This is due to the formation of an electron-deficient region, termed a "σ-hole," on the outer surface of the bromine atom, opposite to the C-Br covalent bond. nih.govjst.go.jp This electropositive σ-hole can interact favorably with an electron-rich atom (a Lewis base), such as a backbone carbonyl oxygen or the nitrogen in a histidine side chain, in the protein's binding site. nih.govresearchgate.net The strength of halogen bonds increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov The bromine atom in this compound can therefore play a key role in enhancing binding affinity and conferring specificity. nih.gov

Table 2: Typical Geometries of Aromatic and Halogen Interactions

| Interaction | Typical Distance (Å) | Typical Orientation |

|---|---|---|

| π-π Stacking (Parallel-displaced) | 3.3 - 4.1 | Ring planes are parallel but offset. nih.gov |

| π-π Stacking (T-shaped/Perpendicular) | ~5.0 | The edge of one ring points to the face of the other. nih.gov |

| C-Br···O Halogen Bond | < 3.54 | The C-Br···O angle is nearly linear (~180°). jst.go.jp |

Allosteric Modulation and Conformational Changes Induced by Benzamide Binding

Beyond simply blocking an active site (orthosteric inhibition), ligands can influence protein function by binding to a secondary, or allosteric, site. wikipedia.org Benzamide derivatives have been identified as negative allosteric modulators (NAMs) for various receptors. nih.govmdpi.comnih.gov An allosteric modulator does not compete directly with the endogenous ligand at the primary binding site but instead binds elsewhere on the protein.

This binding event at the allosteric site induces a conformational change that is transmitted through the protein structure, ultimately altering the shape and activity of the primary (orthosteric) site. wikipedia.org In the case of a NAM, this conformational change reduces the affinity or efficacy of the endogenous agonist, thereby inhibiting the protein's function. mdpi.com The binding of a benzamide-like molecule can trigger subtle shifts in protein domains or even larger-scale rearrangements, demonstrating the dynamic nature of protein structures. nih.govnih.gov This mechanism of action can offer advantages in drug design, as allosteric sites are often less conserved than active sites, potentially allowing for greater subtype selectivity. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-ethoxybenzamide with high purity for research purposes?

- Methodological Answer : A two-step synthesis is commonly employed:

Bromination : Start with 4-ethoxybenzaldehyde (CAS: 121-32-4) and brominate at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄).

Amidation : Convert the resulting 3-bromo-4-ethoxybenzaldehyde to the corresponding benzamide via reaction with ammonium hydroxide or primary amines in the presence of a coupling agent (e.g., EDCI/HOBt).

Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for -CH₃; aromatic protons at δ 7.2–8.1 ppm).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Melting Point Analysis : Compare experimental mp (e.g., 125–127°C) with literature values to verify consistency.

Cross-validate with FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds.

Refer to SDS analogs (e.g., 3-Bromobenzaldehyde in ) for toxicity and spill management protocols .

Advanced Research Questions

Q. What strategies can resolve conflicting NMR data observed in this compound derivatives due to rotational isomerism?

- Methodological Answer : Rotational isomerism in the amide bond can split signals. To address this:

- Variable-Temperature NMR : Acquire spectra at elevated temperatures (e.g., 60°C) to coalesce split peaks.

- Computational Modeling : Use density functional theory (DFT) to simulate rotational barriers and predict NMR chemical shifts (e.g., Gaussian or ORCA software).

Compare results with analogous compounds (e.g., ’s trifluoromethyl-substituted benzamide) to validate dynamic effects .

Q. How does the electronic effect of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, which:

- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position but deactivates meta positions.

- Directs Metal-Catalyzed Couplings : In Suzuki-Miyaura reactions, the bromine atom acts as a leaving group, while the ethoxy group stabilizes intermediates via resonance.

Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) and compare yields with non-ethoxy analogs (e.g., ’s butylbenzamide derivatives) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- ACD/Labs Percepta : Predict logP (≈2.8), aqueous solubility (≈0.1 mg/mL), and pKa (amide proton ~15–17).

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to estimate dipole moments and polar surface area (PSA) for crystallography studies.

Validate predictions experimentally via shake-flask solubility tests or HPLC retention time correlations. Discrepancies >10% warrant re-evaluation of force field parameters .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in buffers (pH 1–13) at 40°C/75% RH for 4 weeks.

- Analytical Monitoring : Use UPLC-MS to detect degradation products (e.g., hydrolysis to 3-bromo-4-ethoxybenzoic acid).

Compare with structurally similar compounds (e.g., ’s bromo-chlorobenzoic acid) to identify stability trends in halogenated aromatics .

Methodological Notes

- Synthesis Optimization : For scale-up, replace traditional column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .

- Data Contradictions : If NMR signals conflict with literature, verify deuterated solvent purity and consider paramagnetic impurities (e.g., trace metals) .

- Advanced Applications : Explore this compound as a building block for fluorescent probes (e.g., coupling with benzoxadiazole derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.